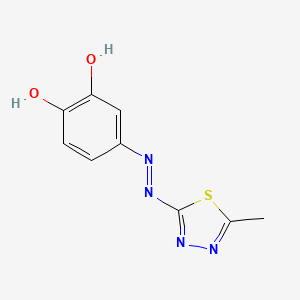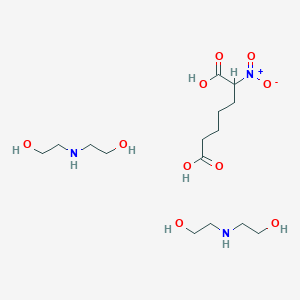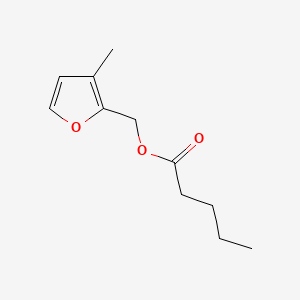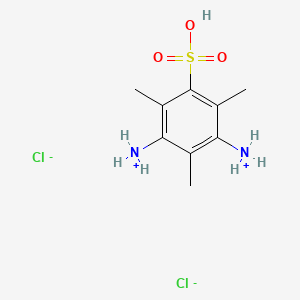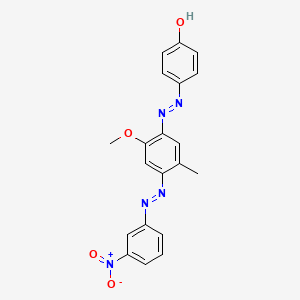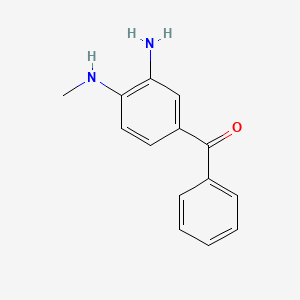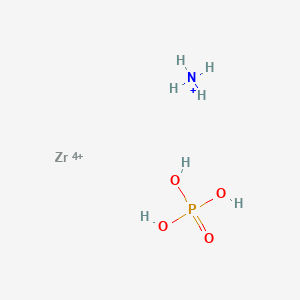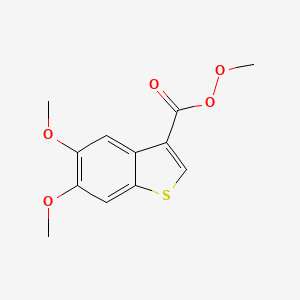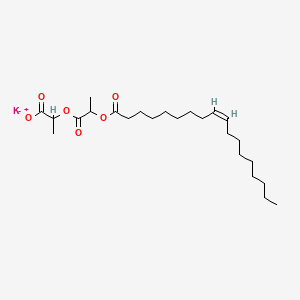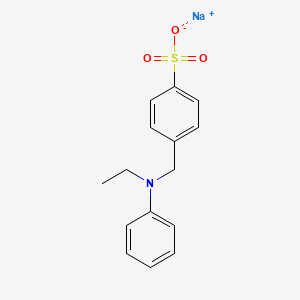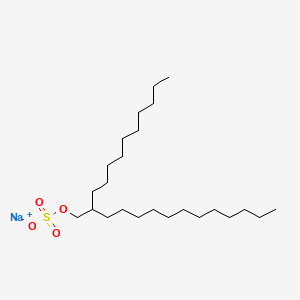
Sodium 2-decyltetradecyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-decyltetradecyl sulphate is an anionic surfactant widely used in various industrial and scientific applications. This compound is known for its ability to reduce surface tension, making it an effective agent in detergents, emulsifiers, and wetting agents. Its molecular formula is C24H49NaO4S, and it is characterized by its long hydrophobic alkyl chain and hydrophilic sulfate group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-decyltetradecyl sulphate typically involves the sulfonation of 2-decyltetradecanol with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired sulfate ester .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where 2-decyltetradecanol is continuously fed and reacted with sulfur trioxide gas. The resulting product is then neutralized with sodium hydroxide to form the sodium salt. This process is optimized for high yield and purity, with continuous monitoring of reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-decyltetradecyl sulphate primarily undergoes substitution reactions due to the presence of the sulfate ester group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines, which can replace the sulfate group.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can oxidize the alkyl chain, leading to the formation of carboxylic acids.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the sulfate ester to the corresponding alcohol.
Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Sodium 2-decyltetradecyl sulphate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of sodium 2-decyltetradecyl sulphate involves its interaction with lipid molecules in cell membranes. As an anionic surfactant, it disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This property is particularly useful in applications such as sclerotherapy, where it causes localized damage to endothelial cells, leading to vein sclerosis .
Comparación Con Compuestos Similares
Sodium dodecyl sulfate: Another widely used anionic surfactant with a shorter alkyl chain.
Sodium tetradecyl sulfate: Similar in structure but with a different alkyl chain length.
Sodium lauryl sulfate: Commonly used in household cleaning products and personal care items.
Uniqueness: Sodium 2-decyltetradecyl sulphate is unique due to its longer alkyl chain, which provides enhanced surface-active properties compared to shorter-chain surfactants. This makes it particularly effective in applications requiring strong emulsification and wetting properties .
Propiedades
Número CAS |
94200-75-6 |
|---|---|
Fórmula molecular |
C24H49NaO4S |
Peso molecular |
456.7 g/mol |
Nombre IUPAC |
sodium;2-decyltetradecyl sulfate |
InChI |
InChI=1S/C24H50O4S.Na/c1-3-5-7-9-11-13-14-16-18-20-22-24(23-28-29(25,26)27)21-19-17-15-12-10-8-6-4-2;/h24H,3-23H2,1-2H3,(H,25,26,27);/q;+1/p-1 |
Clave InChI |
ZMDFLAWCHZSMAU-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCC(CCCCCCCCCC)COS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



